molecular formula C18H15N3O4 B14497320 3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole CAS No. 63323-03-5

3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole

Cat. No.: B14497320
CAS No.: 63323-03-5
M. Wt: 337.3 g/mol
InChI Key: HFCFMRHQFIWYGE-UHFFFAOYSA-N
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Description

3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a nitrophenyl group and a phenyl group attached to a bi-1,2-oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the desired bi-1,2-oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in optimizing the reaction parameters and reducing the production time .

Chemical Reactions Analysis

Types of Reactions

3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins can modulate various biochemical pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is unique due to its specific combination of a nitrophenyl group and a bi-1,2-oxazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

63323-03-5

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

3-[3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H15N3O4/c22-21(23)14-8-6-12(7-9-14)15-10-18(25-19-15)16-11-17(24-20-16)13-4-2-1-3-5-13/h1-9,17-18H,10-11H2

InChI Key

HFCFMRHQFIWYGE-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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